molecular formula C23H28N4O3S3 B2394007 (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone CAS No. 922650-77-9

(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone

Cat. No.: B2394007
CAS No.: 922650-77-9
M. Wt: 504.68
InChI Key: QTEUPVTYTQLKNW-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a piperazine-piperidine dual-ring system. The piperazine moiety is substituted with a 4-ethylbenzo[d]thiazol-2-yl group, while the piperidine ring is modified with a thiophen-2-ylsulfonyl group. Its synthesis likely follows established protocols for arylpiperazine derivatives, involving coupling reactions between functionalized intermediates (e.g., bromoethanone derivatives and thiol-containing heterocycles) under basic conditions, as seen in analogous syntheses .

Properties

IUPAC Name

[4-(4-ethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3S3/c1-2-17-5-3-6-19-21(17)24-23(32-19)26-14-12-25(13-15-26)22(28)18-8-10-27(11-9-18)33(29,30)20-7-4-16-31-20/h3-7,16,18H,2,8-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTEUPVTYTQLKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)methanone is a synthetic organic molecule that incorporates several pharmacologically relevant structural motifs, including a piperazine ring, a thiazole moiety, and a thiophene sulfonyl group. These features suggest potential for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

The molecular formula of the compound is C22H26N4O3S3C_{22}H_{26}N_{4}O_{3}S_{3} with a molecular weight of approximately 490.7 g/mol. The structure is characterized by the following:

PropertyValue
Molecular FormulaC22H26N4O3S3
Molecular Weight490.7 g/mol
CAS Number1098642-70-6

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymes : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Similar thiazole derivatives have shown promising activity against various bacterial strains, suggesting potential applications in treating infections.
  • Anticancer Effects : The piperazine and thiophene components are known to contribute to anticancer properties in related compounds.

Biological Activity Studies

Several studies have investigated the biological activities associated with structural analogs of this compound:

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains, demonstrating effective inhibition.

Anticancer Activity

Piperazine derivatives have been linked to anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. Compounds similar to the target molecule have shown effectiveness against cancer cell lines in vitro.

Case Studies

  • Case Study on Tyrosinase Inhibition :
    • A study evaluated compounds similar to the target molecule for their inhibitory effects on Agaricus bisporus tyrosinase (AbTYR). Results indicated that certain derivatives exhibited IC50 values significantly lower than standard inhibitors like kojic acid, suggesting enhanced activity.
  • Kinetic Studies :
    • Kinetic analysis revealed that some derivatives acted as competitive inhibitors of tyrosinase, indicating their potential use in skin whitening formulations due to their ability to inhibit melanin production.

Predictive Models

Utilizing predictive models such as PASS (Prediction of Activity Spectra for Substances) can provide insights into the potential biological activities based on the structural characteristics of the compound. These models suggest a broad spectrum of possible activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound’s uniqueness lies in its dual heterocyclic system and sulfonyl linkage . Key analogs and their distinguishing features include:

Compound Name Piperazine Substituent Piperidine Substituent Key Functional Differences
Target Compound 4-Ethylbenzo[d]thiazol-2-yl 1-(Thiophen-2-ylsulfonyl) High lipophilicity, sulfonyl group enhances metabolic stability
Compound 21 (MK37) 4-(Trifluoromethyl)phenyl Thiophen-2-yl Trifluoromethyl group increases electronegativity, lacks sulfonyl
Compound 22 (MK47) 4-(Trifluoromethyl)phenyl Thiophen-2-yl (ethanone linker) Ethanone linker alters steric profile
2-((1-Substituted phenyl-1H-tetrazol-5-yl)thio)-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone Tetrazole-thiol substituent Phenylsulfonyl group Tetrazole-thiol enhances metal-binding capacity

Pharmacological Implications

  • Metabolic Stability: The thiophen-2-ylsulfonyl group may confer resistance to oxidative metabolism compared to non-sulfonylated thiophene derivatives, as sulfonyl groups are less prone to cytochrome P450-mediated degradation .
  • Receptor Affinity : The benzo[d]thiazol moiety could interact with hydrophobic pockets in target proteins (e.g., kinases or GPCRs), similar to benzothiazole-containing anticancer agents .

Q & A

Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step coupling reactions. For example:
  • Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions (e.g., polyphosphoric acid) .
  • Step 2 : Piperazine-piperidinyl methanone linkage using coupling agents like EDCI/HOBt in anhydrous DMF, with temperature control (0–25°C) to minimize side reactions .
  • Step 3 : Sulfonylation of the piperidine ring using thiophene-2-sulfonyl chloride in dichloromethane with triethylamine as a base .
    Optimization strategies include:
  • Solvent selection : Polar aprotic solvents (DMF, DCM) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .
  • Yield monitoring : Thin-layer chromatography (TLC) and HPLC to track intermediates .

Q. How is the molecular structure of this compound characterized, and which spectroscopic techniques are most reliable?

  • Methodological Answer : Structural confirmation relies on:
  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify proton environments (e.g., piperazine methylene protons at δ 2.5–3.5 ppm) and carbon types (carbonyl carbons at ~170 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 509.2) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry of the piperidine-thiophene sulfonyl group .
  • IR spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm1^{-1}, sulfonyl S=O at ~1150 cm1^{-1}) .

Q. What preliminary pharmacological activities have been reported, and how are they evaluated?

  • Methodological Answer : Initial studies focus on:
  • Antimicrobial activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus, MIC values ~8–16 µg/mL) .
  • Enzyme inhibition : Fluorescence-based assays for kinase or protease inhibition (e.g., IC50_{50} values in nM range) .
  • Anti-inflammatory potential : COX-2 inhibition measured via ELISA, with comparison to celecoxib as a reference .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .

Advanced Research Questions

Q. How can contradictory structure-activity relationship (SAR) data for analogs be resolved?

  • Methodological Answer : Contradictions arise from:
  • Substituent positioning : Ethyl vs. methyl groups on the benzothiazole ring alter steric effects, impacting target binding .
  • Sulfonyl group variations : Thiophene-2-sulfonyl vs. phenylsulfonyl groups modulate solubility and membrane permeability .
    Resolution strategies:
  • Systematic SAR studies : Synthesize analogs with incremental modifications (e.g., halogenation, alkyl chain elongation) .
  • Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding affinities to targets like kinases or GPCRs .
  • Bioisosteric replacement : Replace thiophene sulfonyl with isoxazole sulfonyl to balance hydrophobicity .

Q. What strategies are effective in optimizing pharmacokinetic properties (e.g., solubility, bioavailability)?

  • Methodological Answer : Key approaches include:
  • Salt formation : Hydrochloride salts improve aqueous solubility (tested via shake-flask method in PBS pH 7.4) .
  • Prodrug design : Esterification of the methanone carbonyl to enhance intestinal absorption .
  • Nanoparticle formulation : Encapsulation in PLGA nanoparticles increases plasma half-life (evaluated via rat PK studies) .
  • LogP optimization : Introduce polar groups (e.g., hydroxyl or amine) to reduce logP from ~3.5 to <2.5, improving solubility .

Q. How can researchers investigate synergistic effects of this compound with existing therapeutics?

  • Methodological Answer : Synergy studies require:
  • Combinatorial screening : Checkerboard assays to calculate fractional inhibitory concentration (FIC) indices against resistant pathogens .
  • In vivo models : Murine infection models co-treated with standard antibiotics (e.g., ciprofloxacin) to assess survival rates .
  • Mechanistic studies : RNA-seq or proteomics to identify pathways enhanced by the compound (e.g., efflux pump inhibition) .
  • Isobologram analysis : Quantify additive/synergistic effects using CompuSyn software .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported IC50_{50}50​ values across different assays?

  • Methodological Answer : Discrepancies stem from:
  • Assay conditions : ATP concentration variations in kinase assays alter IC50_{50} values .
  • Cell line differences : HEK-293 vs. HeLa cells may express varying levels of target enzymes .
    Mitigation steps:
  • Standardized protocols : Use CLSI guidelines for antimicrobial assays .
  • Cross-lab validation : Collaborate with independent labs to replicate results .
  • Positive controls : Include reference compounds (e.g., staurosporine for kinase assays) .

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